Feldamycin
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Overview
Description
Feldamycin is a naturally occurring antibacterial agent produced by the bacterium Streptomyces ficellus. It is an amphoteric compound with the molecular formula C17H25N7O5 . This compound exhibits antibacterial activity against a variety of bacteria in vitro, although it has been found to be ineffective in treating experimental bacterial infections in mice .
Scientific Research Applications
Feldamycin has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studying antibacterial agents and their synthesis.
Biology: It is used in microbiological studies to understand its effects on various bacterial strains.
Medicine: Although not effective in treating bacterial infections in mice, this compound serves as a reference compound in antibiotic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Feldamycin can be synthesized using various chemical methods. One common approach involves the use of resin chromatography and crystallization techniques to purify the compound. The process typically includes dissolving this compound in a suitable solvent, followed by crystallization at controlled temperatures to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound involves fermentation using Streptomyces ficellus. The fermentation broth is processed to extract and purify this compound. The use of resin adsorption and crystallization techniques helps in achieving high yields and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Feldamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction can produce reduced forms with altered functional groups.
Mechanism of Action
Feldamycin exerts its antibacterial effects by inhibiting bacterial growth. The exact mechanism involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This compound targets specific enzymes involved in cell wall synthesis, thereby impairing the bacteria’s ability to maintain its structural integrity .
Comparison with Similar Compounds
Similar Compounds
Nojirimycin: Another antibiotic produced by , known for its antibacterial properties.
Ficellomycin: An aziridine antibiotic with high activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.
Uniqueness of Feldamycin
This compound is unique due to its amphoteric nature and specific antibacterial activity profile. Unlike ficellomycin, which has a unique mechanism of impairing DNA replication, this compound primarily targets bacterial cell wall synthesis. This distinction makes this compound a valuable compound for studying different antibacterial mechanisms and developing new antibiotics .
Properties
CAS No. |
61230-27-1 |
---|---|
Molecular Formula |
C17H25N7O5 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C17H25N7O5/c1-9(23-13(16(26)27)4-11-6-20-8-22-11)14(17(28)29)24-15(25)12(18-2)3-10-5-19-7-21-10/h5-9,12-14,18,23H,3-4H2,1-2H3,(H,19,21)(H,20,22)(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
LUOBEJSTJAVJPL-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O |
Synonyms |
BMY 28565 BMY-28565 feldamycin U-48266 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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